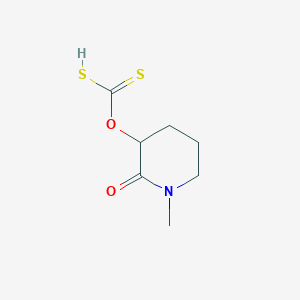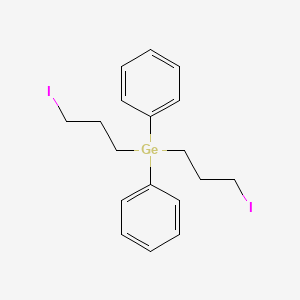
Bis(3-iodopropyl)(diphenyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-iodopropyl)(diphenyl)germane is an organogermanium compound characterized by the presence of germanium bonded to two phenyl groups and two 3-iodopropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-iodopropyl)(diphenyl)germane typically involves the reaction of diphenylgermanium dichloride with 3-iodopropyl magnesium bromide in an ether solvent. The reaction proceeds via a Grignard reaction mechanism, where the magnesium bromide acts as a nucleophile, attacking the germanium center and replacing the chlorine atoms with 3-iodopropyl groups. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Bis(3-iodopropyl)(diphenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the 3-iodopropyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: The compound can be reduced to form germane derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New organogermanium derivatives with different functional groups.
Oxidation Reactions: Germanium dioxide derivatives.
Reduction Reactions: Germane derivatives with lower oxidation states.
科学研究应用
Bis(3-iodopropyl)(diphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of bis(3-iodopropyl)(diphenyl)germane involves its interaction with molecular targets through its reactive iodine and germanium centers. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
Similar Compounds
Bis(4-aminophenyl)diphenylgermane: Similar structure but with amino groups instead of iodopropyl groups.
Bis(4-aminophenyl)diphenylsilane: Silicon analog with similar properties.
Diphenylgermane: Lacks the iodopropyl groups, resulting in different reactivity and applications.
Uniqueness
Bis(3-iodopropyl)(diphenyl)germane is unique due to the presence of both phenyl and iodopropyl groups, which confer distinct reactivity and potential applications. The iodine atoms provide sites for further functionalization, while the germanium center offers unique chemical properties compared to silicon or carbon analogs.
属性
CAS 编号 |
827032-66-6 |
|---|---|
分子式 |
C18H22GeI2 |
分子量 |
564.8 g/mol |
IUPAC 名称 |
bis(3-iodopropyl)-diphenylgermane |
InChI |
InChI=1S/C18H22GeI2/c20-15-7-13-19(14-8-16-21,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI 键 |
CXINCWHAQVBZKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](CCCI)(CCCI)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


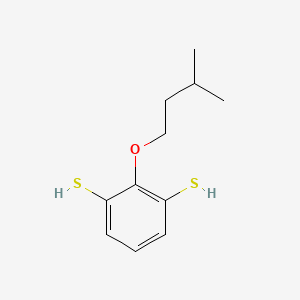
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

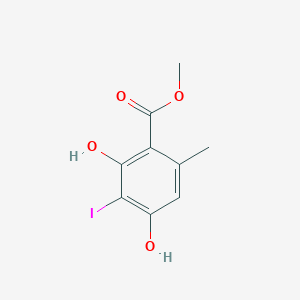
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14205758.png)
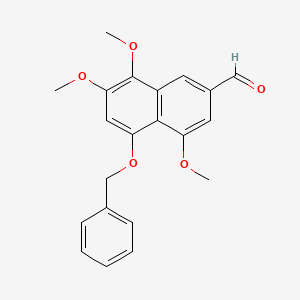

![4-[(4-Methylcyclohexyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14205786.png)
